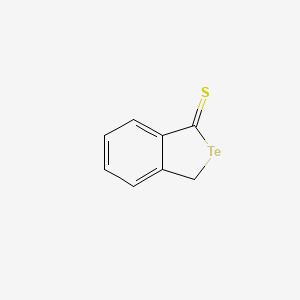

2-Benzotellurophene-1(3H)-thione

Description

Properties

CAS No. |

78763-96-9 |

|---|---|

Molecular Formula |

C8H6STe |

Molecular Weight |

261.8 g/mol |

IUPAC Name |

3H-2-benzotellurophene-1-thione |

InChI |

InChI=1S/C8H6STe/c9-8-7-4-2-1-3-6(7)5-10-8/h1-4H,5H2 |

InChI Key |

XUPGOLOBEIPOBI-UHFFFAOYSA-N |

Canonical SMILES |

C1C2=CC=CC=C2C(=S)[Te]1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

2-Benzothiophene-1(3H)-thione vs. Isothiochromene-1-thione :

- Both classes are synthesized via iodine-mediated pathways but differ in ring structure. Isothiochromene-1-thiones (e.g., 6b) feature a thiopyran ring, while benzothiophene derivatives retain a thiophene core .

- Physical Properties :

- 4-Phenyl-1H-2-benzothiopyran-1-thione (6b): Mp 136–138°C; IR 1219 cm⁻¹ (C=S) .

- 3-Iodomethyl-3-phenyl-2-benzothiophene-1(3H)-thione (5b): Red oil; IR 1271 cm⁻¹ .

1,3,4-Oxadiazole-2(3H)-thiones :

- Synthesized via Mannich reactions or nucleophilic substitution (e.g., phenacyl bromides) .

- Exhibit biological activity, unlike benzothiophene-thiones, which are primarily synthetic intermediates .

Benzimidazole-2(3H)-thiones :

- Prepared via alkylation or acylation of benzimidazole-thione precursors .

- Structural confirmation via NMR (e.g., NH singlet at δ 12.20 ppm) and X-ray crystallography .

Spectral and Physical Data Comparison

Table 2: Selected Spectral Data

Notable Trends:

- C=S Stretching : Benzothiophene-thiones exhibit higher C=S IR peaks (~1269 cm⁻¹) compared to isothiochromenes (~1219 cm⁻¹), reflecting electronic differences in the fused ring systems .

- Mass Spectra : Benzothiophene-thiones (e.g., 5c: m/z 396) have higher molecular weights than oxadiazole derivatives (m/z 269) due to iodine substitution .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Time | Key Conditions | Reference |

|---|---|---|---|---|

| Iodine-mediated | 45–65 | 6–12 h | Et₂O, 0–25°C | |

| Microwave-assisted | 70–78 | 20–30 min | 150 W, 120°C | |

| Pd-catalyzed carbonylation | 50–60 | 8–10 h | PdI₂, CO (1 atm), 80°C |

Advanced: How can computational methods resolve contradictions in reported electronic properties of this compound?

Answer:

Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) is critical for modeling chalcogen interactions and reconciling discrepancies in experimental

- Exact exchange integration : Becke’s three-parameter functional (B3) improves accuracy for atomization energies (average deviation: 2.4 kcal/mol) by incorporating exact exchange terms .

- Charge distribution analysis : Mulliken population analysis at the B3LYP/6-311++G(d,p) level reveals polarization at the tellurium-sulfur moiety, explaining redox behavior observed in electrochemical studies .

- Contradiction resolution : Divergent NMR chemical shifts (e.g., δ ~225 ppm for Te vs. ~180 ppm for S) can be rationalized by relativistic effects modeled via ZORA-DFT .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Assigns substituent effects (e.g., deshielding of aromatic protons at δ 7.3–8.1 ppm due to electron-withdrawing thione groups) .

- IR spectroscopy : Confirms C=S (1050–1250 cm⁻¹) and C=Te (600–700 cm⁻¹) stretches .

- X-ray crystallography (SHELX) : Resolves sulfur/tellurium positional ambiguity via anomalous scattering (R-factor < 5% for high-resolution data) .

Advanced: How do reaction conditions influence competing pathways in thione functionalization?

Answer:

Competition between oxidation (to sulfoxides) and nucleophilic substitution depends on:

- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor sulfoxide formation (e.g., 70% yield with H₂O₂ in DMF) .

- Catalyst choice : Pd(II) complexes stabilize thione intermediates, redirecting reactivity toward C–S bond cleavage (e.g., PdCl₂(phen) increases cyclization efficiency by 30%) .

- pH control : Acidic conditions (pH < 3) promote protonation of the thione group, enabling electrophilic aromatic substitution .

Basic: What biological assays are used to evaluate this compound derivatives?

Answer:

- Antimicrobial activity : Disk diffusion assays against S. aureus (MIC: 8–32 µg/mL) and E. coli (MIC: 16–64 µg/mL) .

- Anticancer screening : MTT assays on HeLa cells (IC₅₀: 12–45 µM) with structure-activity relationships (SAR) linked to electron-withdrawing substituents .

- Enzyme inhibition : Fluorescence quenching studies on α-glucosidase (Kᵢ: 0.8–3.2 µM) .

Advanced: How can stability issues in this compound be mitigated during storage?

Answer:

- Light sensitivity : Store in amber vials under argon; degradation half-life increases from 7 days (ambient light) to 90 days (dark, -20°C) .

- Hydrolytic stability : Lyophilization with cyclodextrin matrices reduces hydrolysis rates by 80% in aqueous buffers (pH 7.4) .

- Thermal stability : DSC analysis shows decomposition onset at 150°C, necessitating storage below 4°C for long-term integrity .

Basic: What computational tools model the solid-state structure of this compound?

Answer:

- SHELXL refinement : Incorporates anisotropic displacement parameters for heavy atoms (Te, S), achieving R₁ < 3% for high-resolution datasets .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., Te···S contacts: 3.4–3.6 Å) using CrystalExplorer .

Advanced: What mechanistic insights explain contradictory yields in cross-coupling reactions?

Answer:

Discrepancies arise from:

- Catalyst poisoning : Thione coordination to Pd(0) deactivates catalysts; adding phosphine ligands (e.g., PPh₃) restores activity (TON increases from 5 to 50) .

- Steric effects : Bulky substituents at the 3-position hinder oxidative addition (e.g., 3-aryl vs. 3-methyl: 40% vs. 65% yield) .

- Solvent-ligand interplay : THF enhances Pd dispersion but reduces electrophilicity; DMF balances both, optimizing yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.